Fusion Pattern Regioisomerism: [5,1-b] vs. [3,4-h] Pyrazoloquinazoline Core Geometry
Among the eleven pyrazoloquinazoline fusion classes catalogued [1], the [5,1-b] isomer represented by the target compound embeds the pyrazole ring in a linear fusion with the quinazoline system, whereas the [3,4-h] isomer (CAS 81115-64-2) adopts an angular topology. This regioisomeric distinction produces different ring sizes in the saturated portion (six-membered cyclohexenone in [5,1-b] vs. a different ring system in [3,4-h]) and distinct hydrogen-bonding geometries . No published literature reports quantitative biological activity data for the unsubstituted 7,8-dihydro-[5,1-b] scaffold itself; all activity claims in the literature derive from substituted derivatives with additional pharmacophoric groups . This makes the unsubstituted scaffold a defined starting point for systematic SAR exploration rather than a pre-validated bioactive compound.
| Evidence Dimension | Core scaffold ring-fusion topology (regioisomerism) |
|---|---|
| Target Compound Data | Pyrazolo[5,1-b]quinazoline core with linear fusion; 7,8-dihydro saturation on cyclohexenone ring; C10H9N3O; MW 187.20 |
| Comparator Or Baseline | Pyrazolo[3,4-h]quinazoline core (CAS 81115-64-2) with angular fusion; C9H6N4O; MW 186.17; different ring count and atom connectivity |
| Quantified Difference | Distinct molecular formula (C10H9N3O vs. C9H6N4O); different InChIKey (JZRIUUYBKLBYMB vs. distinct); non-overlapping ring-fusion geometry |
| Conditions | Structural classification based on published review of pyrazoloquinazoline isomer classes [1]; vendor-reported molecular properties |
Why This Matters
Selection of the correct regioisomer is essential for synthetic route fidelity and SAR integrity; the [5,1-b] and [3,4-h] scaffolds are chemically distinct and cannot substitute for one another in any synthetic or biological application.
- [1] Garg, M., Chauhan, M., Singh, P. K., Alex, J. M., & Kumar, R. (2015). Pyrazoloquinazolines: Synthetic strategies and bioactivities. European Journal of Medicinal Chemistry, 97, 444–461. View Source
